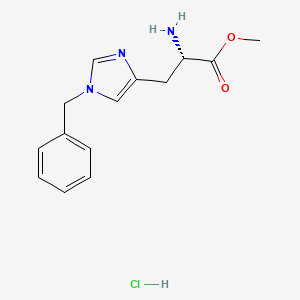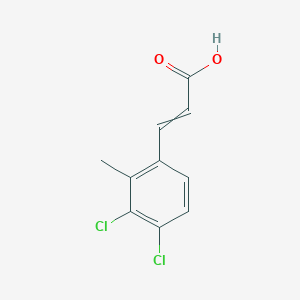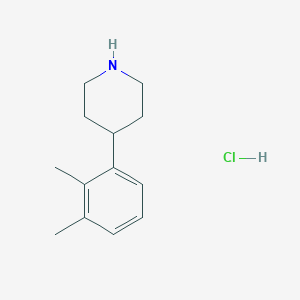![molecular formula C10H8F4O3 B1401332 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid CAS No. 1240257-16-2](/img/structure/B1401332.png)
3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid
描述
3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid is a chemical compound with the molecular formula C10H8F4O3 It is known for its unique structural features, including a trifluoromethoxy group and a fluorine atom attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Ring: The phenyl ring with the desired substituents (fluorine and trifluoromethoxy groups) is prepared through electrophilic aromatic substitution reactions.
Introduction of the Propionic Acid Moiety: The propionic acid group is introduced via a Friedel-Crafts acylation reaction, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification Techniques: Employing techniques such as recrystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions
3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and fluorine groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can influence various biological processes, including enzyme inhibition and receptor binding.
相似化合物的比较
Similar Compounds
3-[2-Fluoro-4-(trifluoromethyl)phenyl]propionic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-[2-Fluoro-4-(methoxy)phenyl]propionic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-[2-Chloro-4-(trifluoromethoxy)phenyl]propionic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features can enhance the compound’s stability, reactivity, and potential biological activities compared to its analogues.
属性
IUPAC Name |
3-[2-fluoro-4-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O3/c11-8-5-7(17-10(12,13)14)3-1-6(8)2-4-9(15)16/h1,3,5H,2,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMJOFWSONMRNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



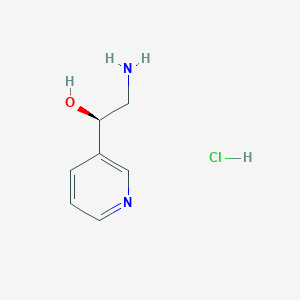
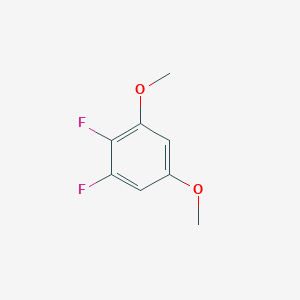
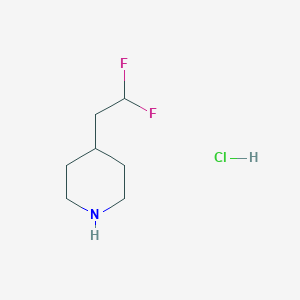
![[1-(Morpholin-4-ylcarbonyl)butyl]amine hydrochloride](/img/structure/B1401253.png)
![1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-imidazole](/img/structure/B1401254.png)

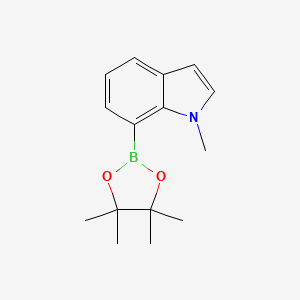
![tert-Butyl 2-(2-(2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1401260.png)
